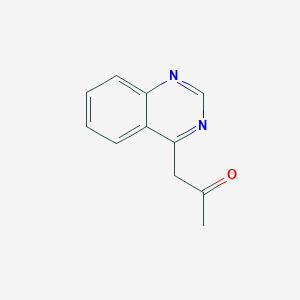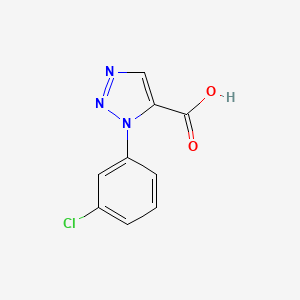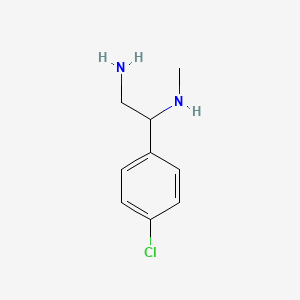![molecular formula C18H19NO4 B12125963 3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)
3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one est un composé organique à structure complexe comprenant un noyau benzofurane substitué par des groupes diméthoxy et diméthylphénylamino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que la 2,6-diméthylaniline et la 6,7-diméthoxy-2-benzofuran-1(3H)-one.
Conditions de réaction : Les conditions de réaction comprennent souvent l’utilisation de catalyseurs, de solvants et de températures spécifiques pour faciliter la formation du produit souhaité. Par exemple, la réaction peut être réalisée en présence d’une base telle que le carbonate de potassium et d’un solvant tel que le diméthylformamide (DMF) sous reflux.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation à l’aide de brome en présence d’un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé de la quinone, tandis que la réduction peut produire une amine correspondante.
Applications de la recherche scientifique
3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one possède plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses.
Médecine : La recherche peut se concentrer sur ses applications thérapeutiques potentielles, y compris le développement de médicaments pour diverses maladies.
Industrie : Il peut être utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de 3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies de la maladie, exerçant ainsi des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-diméthylaniline : Un composé apparenté présentant des caractéristiques structurelles similaires mais dépourvu du noyau benzofurane.
6,7-diméthoxy-2-benzofuran-1(3H)-one : Un autre composé apparenté qui partage le noyau benzofurane mais est dépourvu du groupe diméthylphénylamino.
Unicité
3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des propriétés chimiques et biologiques distinctes
Cet article détaillé fournit un aperçu complet de 3-[(2,6-diméthylphényl)amino]-6,7-diméthoxy-2-benzofuran-1(3H)-one, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
3-(2,6-dimethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO4/c1-10-6-5-7-11(2)15(10)19-17-12-8-9-13(21-3)16(22-4)14(12)18(20)23-17/h5-9,17,19H,1-4H3 |
Clé InChI |
ALPBAZZVIRWSTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)

![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)

